Dm-CHOC-pen
Description
Properties
IUPAC Name |
[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUIXYKTPSIOH-LEZJFEBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942149-56-6 | |
| Record name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-demethyl-4-cholesteryloxycarbonylpenclomedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIPICOLEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the reaction of 4-demethylpenclomedine with cholesteryl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in the quality assessment of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Demethyl-4-cholesteryloxycarbonylpenclomedine primarily undergoes alkylation reactions. It acts as a bis-alkylating agent, forming covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine and the N4 position of cytosine .
Common Reagents and Conditions: The compound is often used in combination with other chemotherapeutic agents such as 4-hydroperoxyifosfamide. The reactions typically occur under physiological conditions, with the compound being administered intravenously .
Major Products Formed: The major products formed from the reactions of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine are DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Scientific Research Applications
4-Demethyl-4-cholesteryloxycarbonylpenclomedine has been extensively studied for its potential in treating various cancers, particularly those involving the central nervous system. It has shown efficacy in preclinical models of glioblastoma, non-small cell lung cancer, and melanoma . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors .
In addition to its use in oncology, 4-Demethyl-4-cholesteryloxycarbonylpenclomedine is being investigated for its potential as a radiosensitizer. Studies have shown that it can enhance the efficacy of radiation therapy in treating brain tumors .
Mechanism of Action
The primary mechanism of action of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the alkylation of DNA. The compound forms covalent bonds with the N7 position of guanine and the N4 position of cytosine, leading to the formation of DNA adducts . These adducts interfere with DNA replication and transcription, resulting in cell cycle arrest and apoptosis .
The compound’s lipophilic properties facilitate its penetration of the blood-brain barrier, allowing it to target brain tumors effectively .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Compounds:
- PEN (Penclomedine) : A parent compound with dose-limiting neurotoxicity, removed from clinical development .
- DM-PEN : A polar metabolite of PEN with reduced BBB penetration due to lack of lipophilic modifications .
- DM-CHOC-PEN : Incorporates a cholesteryl carbonate group, enhancing lipophilicity and BBB penetration while eliminating neurotoxicity .
Structural Advantages of this compound:
Efficacy in Preclinical Models
Table 1: Antitumor Activity in Intracranial Xenografts
| Compound | U251 Glioblastoma (% ILS) | D54 Glioblastoma (Complete Responses) | MX-1 Breast Cancer (% ILS) |
|---|---|---|---|
| This compound | +54% | 1/6 | +53% |
| DM-PEN | +17% | 0/6 | +17% |
| BCNU | +33% | 0/5 | N/A |
| TMZ | +20% | N/A | N/A |
Key Findings :
- This compound outperformed DM-PEN and BCNU in glioblastoma models, achieving complete responses in U251 xenografts .
- In melanoma models, this compound showed a 142% increase in lifespan (ILS) compared to cisplatin, which failed to improve survival .
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | B-16 Melanoma (µg/mL) | U251 Glioblastoma (µg/mL) | MX-1 Breast Cancer (µg/mL) |
|---|---|---|---|
| This compound | 0.4 | 0.7 | 1.0 |
| Cisplatin | 1.5 | 1.8 | 2.2 |
| TMZ | 0.9 | 2.5 | N/A |
Key Findings :
Toxicity Profiles
Table 3: Adverse Effects and Neurotoxicity
| Compound | Neurotoxicity | Hepatic Toxicity (Grade ≥3) | Hematological Toxicity |
|---|---|---|---|
| This compound | None | 3/26 patients | None |
| PEN | Severe | N/A | Dose-limiting |
| BCNU | Moderate | N/A | Significant |
Key Findings :
Biological Activity
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a compound developed as part of a series of pyridine carbonates and carbamate analogs of 4-demethylpenclomedine. It is characterized by its lipophilic nature, ability to cross the blood-brain barrier, and its action as a non-classical alkylating agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant preclinical studies.
This compound is a polychlorinated pyridine cholesteryl carbonate that interacts with DNA primarily through alkylation at the N7 position of guanine. This interaction leads to the formation of DNA adducts, which can result in interstrand cross-linking and subsequent cellular apoptosis. The compound also generates free radicals during the oxidation of DOPA, contributing to its cytotoxic effects on cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of B-16 melanoma cells. The treatment resulted in significant changes in cell morphology and viability compared to untreated controls. The compound was administered at various concentrations, revealing a dose-dependent response in cell proliferation and survival rates .
In Vivo Studies
In vivo experiments using murine models have shown promising results for this compound in treating melanoma. Adult female C57BL mice implanted with B-16 melanoma cells were treated with 200 mg/kg this compound intraperitoneally for five consecutive days. The survival rates were significantly improved compared to control groups receiving saline or temozolomide. Notably, the treatment led to an increase in melanin production within the tumors, suggesting a potential mechanism for enhanced cytotoxicity through oxidative stress .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Study | Model | Dosage | Outcome | Mechanism |
|---|---|---|---|---|
| Study 1 | B-16 melanoma (in vitro) | Varies | Inhibition of cell growth | Alkylation of DNA at N7-guanine |
| Study 2 | B-16 melanoma (in vivo) | 200 mg/kg | Improved survival compared to controls | DNA adduct formation and free radical generation |
| Study 3 | Human glioma model | Not specified | Significant tumor reduction | Direct interaction with DNA |
Case Studies
Recent clinical trials have explored the efficacy of this compound in combination with radiation therapy for patients with advanced brain tumors. These trials aim to assess not only the safety profile but also the potential for improved therapeutic outcomes when used alongside conventional treatments .
Discussion
The biological activity of this compound highlights its potential as an effective therapeutic agent against certain types of cancer, particularly melanoma. Its ability to cross the blood-brain barrier enhances its applicability in treating brain tumors. However, while preclinical results are promising, further clinical studies are necessary to fully understand its efficacy and safety in human subjects.
Q & A
What are the primary mechanisms of action of DM-CHOC-PEN in targeting CNS tumors?
Basic Research Focus
this compound acts via dual mechanisms: (1) DNA alkylation at guanine N7 and cytosine N4 bases, forming adducts that disrupt replication , and (2) metabolic disruption through DOPA auto-oxidation, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis . Methodological Insight: Validate mechanisms using in vitro DNA-binding assays (e.g., HPLC-MS for adduct detection) and ROS quantification via fluorescent probes (e.g., DCFH-DA).
How does this compound achieve selective penetration into CNS tumors while sparing normal brain tissue?
Basic Research Focus
this compound’s lipophilic, electrically neutral structure enables BBB penetration. It accumulates in tumors (61–120 ng/g tissue) via association with L-glutamine transporters overexpressed in cancer cells . Methodological Insight: Use pharmacokinetic (PK) studies with radiolabeled this compound in murine xenografts and compare tumor vs. normal tissue concentrations via LC-MS .
What clinical trial designs are optimal for evaluating this compound in AYA populations?
Basic Research Focus
Phase I/II trials for AYA subjects (15–39 years) employ a 3-hour IV infusion every 21 days, with dosing adjusted for liver function (98.7 mg/m² normal; 75 mg/m² impaired) . Endpoints include progression-free survival (PFS), overall survival (OS), and CNS-specific response rates. Methodological Insight: Stratify cohorts by tumor type (e.g., GBM, melanoma) and prior therapies to control confounding variables .
How do pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound differ between AYA and older adults?
Advanced Research Focus
AYA subjects exhibit prolonged plasma half-life (~50 days vs. <21 days in adults), likely due to reduced comorbidities and altered drug metabolism . Methodological Insight: Conduct population PK modeling to identify age-related covariates (e.g., hepatic enzyme activity) and correlate with toxicity/efficacy .
How can contradictory efficacy data across tumor types be resolved in this compound studies?
Advanced Research Focus
Variability in responses (e.g., CNS melanoma vs. NSCLC) may stem from tumor-specific DOPA levels or transporter expression. Methodological Insight: Perform subgroup analyses using immunohistochemistry (IHC) for L-glutamine transporters and quantify intratumoral DOPA via HPLC .
What methodologies support the safe combination of this compound with radiotherapy or other alkylating agents?
Advanced Research Focus
Preclinical data suggest this compound potentiates radiotherapy by inhibiting DNA repair . Methodological Insight: Use clonogenic assays to measure radiosensitization in vitro and monitor synergistic toxicity in co-administration trials (e.g., liver function tests) .
Which biomarkers are most predictive of this compound response in CNS tumors?
Advanced Research Focus
Candidate biomarkers include tumor drug concentration (>60 ng/g), DOPA oxidation byproducts (e.g., 5,6-indolequinone), and L-glutamine transporter expression . Methodological Insight: Develop LC-MS protocols for tumor biopsies and correlate with MRI-based tumor volume changes .
How does this compound’s metabolic disruption via DOPA oxidation influence tumor microenvironment dynamics?
Advanced Research Focus
DOPA oxidation generates cytotoxic melanin polymers and ROS, creating a pro-apoptotic microenvironment . Methodological Insight: Use transcriptomic profiling (RNA-seq) to map oxidative stress pathways and assess immune infiltration via flow cytometry .
What long-term safety considerations arise from this compound’s unique PK profile in AYA patients?
Advanced Research Focus
Despite minimal acute toxicity (no Grade ≥3 events reported), monitor for delayed hepatic dysfunction due to cumulative drug exposure . Methodological Insight: Implement extended follow-up protocols (e.g., biannual liver MRI and cognitive assessments) for AYA cohorts .
Methodological Recommendations
- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., prior therapies, tumor genetics) in heterogeneous response data .
- Trial Design : Use adaptive trial frameworks to refine dosing and eligibility criteria in real time .
- Biomarker Validation : Leverage multi-omics platforms (proteomics, metabolomics) to identify predictive signatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
